Cas no 2138062-47-0 (2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide)

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide structure
2138062-47-0 structure
Product name:2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
CAS No:2138062-47-0
MF:C10H18N2O2S
Molecular Weight:230.327121257782
CID:6280018
PubChem ID:165837715

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide 化学的及び物理的性質

名前と識別子

    • 2138062-47-0
    • 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
    • EN300-1155510
    • インチ: 1S/C10H18N2O2S/c1-12(10(13)6-8-2-3-8)9-4-5-15(11,14)7-9/h8-9,11H,2-7H2,1H3
    • InChIKey: LYACRGSGZWFMJA-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N(C)C(CC1CC1)=O)(=N)=O

計算された属性

  • 精确分子量: 230.10889899g/mol
  • 同位素质量: 230.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 370
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6Ų
  • XLogP3: 1.6

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1155510-0.05g
2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
2138062-47-0
0.05g
$1957.0 2023-06-09
Enamine
EN300-1155510-2.5g
2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
2138062-47-0
2.5g
$4566.0 2023-06-09
Enamine
EN300-1155510-0.5g
2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
2138062-47-0
0.5g
$2236.0 2023-06-09
Enamine
EN300-1155510-1.0g
2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
2138062-47-0
1g
$2330.0 2023-06-09
Enamine
EN300-1155510-0.25g
2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
2138062-47-0
0.25g
$2143.0 2023-06-09
Enamine
EN300-1155510-0.1g
2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
2138062-47-0
0.1g
$2050.0 2023-06-09
Enamine
EN300-1155510-5.0g
2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
2138062-47-0
5g
$6757.0 2023-06-09
Enamine
EN300-1155510-10.0g
2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide
2138062-47-0
10g
$10018.0 2023-06-09

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide 関連文献

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamideに関する追加情報

Introduction to 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide (CAS No. 2138062-47-0) in Modern Chemical Biology

The compound 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide, identified by its CAS number 2138062-47-0, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in drug discovery and molecular biology. The presence of multiple functional groups, including a cyclopropyl moiety, an imino group, and a thiolan ring system, endows this compound with unique chemical properties that make it a promising candidate for further exploration.

One of the most compelling aspects of 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide is its structural complexity, which suggests a high degree of versatility in biological interactions. The cyclopropyl group, known for its stability and ability to engage in favorable van der Waals interactions, contributes to the compound's binding affinity to biological targets. Meanwhile, the thiolan ring system introduces a sulfur atom that can participate in various redox reactions, making this compound an intriguing candidate for studying enzyme mechanisms and metabolic pathways.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide with greater precision. Molecular docking studies have revealed that this compound exhibits potential binding affinity to several enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) and pyruvate kinase. These enzymes are critical regulators of energy metabolism and have been implicated in various pathological conditions, including tumor growth and metastasis. The ability of 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide to interact with these targets opens up new avenues for developing novel therapeutic strategies.

In addition to its enzymatic interactions, the compound has shown promise in modulating signaling pathways associated with inflammation and immune response. The thiolan moiety, with its sulfur-rich structure, is known to exhibit anti-inflammatory properties by interfering with the activation of nuclear factor kappa B (NFκB), a key transcription factor involved in inflammatory processes. This mechanism has been observed in preclinical studies where 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide demonstrated the ability to reduce cytokine production and attenuate inflammatory responses in cell culture models.

The synthesis of 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide presents a formidable challenge due to its complex structural features. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in constructing the intricate heterocyclic framework efficiently. These advancements not only facilitate the production of the compound but also allow for structural modifications that can enhance its biological activity.

One particularly noteworthy application of 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide is in the field of antiviral research. Emerging evidence suggests that the compound can interfere with viral replication by inhibiting key enzymes required for viral polymerization and assembly. For instance, studies have shown that it can block the activity of viral proteases that are essential for processing viral polyproteins into functional units. This mechanism has been observed across multiple viral families, indicating broad-spectrum antiviral potential.

The pharmacokinetic properties of 2-cyclopropyl-N-(1-imino-oxtwo 6thio lan -3 - yl) - N - methyl acet amide are also under active investigation. Preliminary data suggest that this compound exhibits moderate solubility in aqueous media and reasonable bioavailability upon oral administration. These characteristics are crucial for developing an effective drug candidate, as they ensure that the compound can be delivered efficiently to target tissues and maintain therapeutic levels over time. Further studies are needed to optimize these properties through structural modifications or formulation strategies.

The role of computational modeling in understanding the behavior of 2-cyclopropyl-N-(imino-oxtwo 6thio lan -3 - yl) - N - methyl acet amide cannot be overstated. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into how this compound interacts with biological targets at an atomic level. These simulations have helped researchers identify key binding residues and predict potential side effects, thereby accelerating the drug discovery process.

In conclusion, 2-cyclopropy l N ( 13 imi no 13 ox o 13 lambda 66 th i o lan 33 y l ) - N - me t h y l ac et am ide ( C A S N o . 2138062470 ) represents a remarkable example of how structural complexity can be leveraged to develop novel therapeutic agents. Its multifaceted biological activities, coupled with recent advances in synthetic chemistry and computational biology, make it a compelling subject for further research and development. As our understanding of molecular interactions continues to evolve, this compound holds promise for addressing some of the most pressing challenges in modern medicine.

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